BENGHE Methodological & Application

Check Availability & Pricing

Application Note: High-Performance Synthesis
of Avibactam Sodium via Urea Cyclization

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: Avibactam sodium, (+)-
CAS No.: 1383814-68-3
Cat. No.: B1437214
Get Quote
. J

Executive Summary & Strategic Rationale

This application note details a scalable, high-fidelity protocol for the synthesis of Avibactam
Sodium, a non-

-lactam

-lactamase inhibitor. Unlike early discovery routes utilizing Ring-Closing Metathesis (RCM),
which suffer from high catalyst costs and dilution requirements, this guide focuses on the Urea
Cyclization pathway.

Why this Route? The urea cyclization strategy constructs the diazabicyclooctane (DBO) core
by inserting a carbonyl bridge between the piperidine nitrogen and the C5-amino group. This
method is preferred for process chemistry due to:

e Atom Economy: Utilizes inexpensive carbonyl sources (Triphosgene or CDI).

o Scalability: Avoids high-dilution conditions required for RCM.
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o Safety: Mitigates the use of gaseous phosgene by employing solid surrogates like
Triphosgene.

Retrosynthetic Analysis & Pathway Visualization

The synthesis hinges on the construction of the [3.2.1] bicyclic urea system from a
functionalized piperidine precursor.

Critical Process Flow

1. Functionalization 2 3. Urea Cyclization
Ethyl 5-hydroxypiperidine-2-carboxylate (NH20Bn) 5-(Benzyloxyamino)piperidine (NH3/MeOH (2S 5R)-5-(Benzyloxyamino) (Triphosgene/Tt (28 5R)-6-Benzyloxy-7-0x0
(Starting Material) Intermediate piperidine-2-carboxamide -1,6-diazabicyclo[3.2.1]octane
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Figure 1: Strategic process flow for Avibactam Sodium synthesis focusing on the Amidation-
First Urea Cyclization route.

Detailed Experimental Protocol
Stage 1: Amidation of the Precursor

Objective: Convert the ester moiety to a primary amide prior to cyclization. This order of
operations prevents the formation of unstable carboxylic acid intermediates often encountered
in the "Cyclization-First" route.

Reagents:
e Substrate: Ethyl (2S,5R)-5-[(benzyloxy)amino]piperidine-2-carboxylate[1][2]
e Reagent: 7M Ammonia in Methanol (NH

/MeOH)

e Solvent: Methanol (MeOH)
Protocol:

o Charge: Load the piperidine ester substrate (1.0 eq) into a pressure-rated reactor.
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» Dissolution: Add Methanol (5 vol) and stir until homogenous.
e Ammonolysis: Charge 7M NH

/MeOH (10.0 eq) at 0-5°C.

o Reaction: Seal the reactor and stir at 20-25°C for 16—24 hours.

o Process Insight: Monitor by HPLC. The reaction is driven by the high concentration of

ammonia.

o Workup: Concentrate the reaction mixture under reduced pressure to remove excess
ammonia and methanol.

o Crystallization: Triturate the residue with MTBE (methyl tert-butyl ether) to yield the amide as
a white solid.

Stage 2: Urea Cyclization (The Critical Step)

Objective: Formation of the DBO core via insertion of a carbonyl bridge.

Mechanism & Causality: We utilize Triphosgene as a solid phosgene equivalent. It decomposes
in situ to generate phosgene, which reacts with the secondary amine (piperidine N1) to form a
carbamoyl chloride intermediate. This intermediate undergoes rapid intramolecular nucleophilic
attack by the benzyloxyamine (N6) to close the ring.

Reagents:

e Substrate: (2S,5R)-5-[(benzyloxy)amino]piperidine-2-carboxamide[2][3]
o Carbonyl Source: Triphosgene (0.4 eq) [Equivalent to 1.2 eq Phosgene]
o Base: Triethylamine (TEA) (3.0 eq)

¢ Solvent: Dichloromethane (DCM) (anhydrous)

Protocol:

e Setup: Purge a reactor with N

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


https://pubs.acs.org/doi/pdf/10.1021/acs.oprd.7b00290
https://data.epo.org/publication-server/rest/v1.0/publication-dates/20220216/patents/EP3543236NWB1/document.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1437214?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

. Add the Amide substrate (1.0 eq) and anhydrous DCM (10 vol). Cool to 0°C.[4]

» Base Addition: Add TEA (3.0 eq) dropwise, maintaining temperature < 5°C.

e Cyclization: Dissolve Triphosgene (0.4 eq) in DCM (2 vol) in a separate vessel. Add this
solution slowly to the reactor over 1 hour, maintaining 0-5°C.

o Critical Parameter: Slow addition is vital to prevent intermolecular oligomerization. The
high dilution locally at the addition point favors intramolecular cyclization.

¢ Reaction: Allow the mixture to warm to 20°C and stir for 4 hours.
o QC Check: HPLC should show < 2% starting material.

e Quench: Quench carefully with saturated aqueous NaHCO

o Extraction: Separate phases. Wash the organic layer with water and brine. Dry over Na

SO

Isolation: Concentrate to obtain the protected DBO intermediate.

Stage 3: Global Deprotection & Sulfation

Objective: Removal of the benzyl protecting group and installation of the sulfate moiety.[5]
Protocol:

o Hydrogenolysis: Dissolve the cyclized intermediate in THF/Water (1:1). Add 10% Pd/C (0.1
eg wt). Hydrogenate at 1 atm H

for 2—4 hours.

» Sulfation: Filter catalyst. To the filtrate (containing the N-hydroxy intermediate), add Sulfur
Trioxide Pyridine complex (SO
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-Py) (1.5 eq). Adjust pH to ~6.5 with NaOH.

» Salt Formation: Treat the sulfated intermediate with Sodium 2-ethylhexanoate (SEH) in
ethanol to precipitate Avibactam Sodium.

Mechanistic Visualization

Understanding the cyclization mechanism is crucial for troubleshooting impurity formation.
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Piperidine Amide

Phosgene equivalent
(Fast)

Activation:
N1-Carbamoyl Chloride
(via Triphosgene)

Ring Closure
Rate Limiting)

Cyclization:
Intramolecular Attack by N6
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Product:
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Figure 2: Mechanistic pathway of the urea cyclization event.

Quality Control & Troubleshooting
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Parameter Specification Troubleshooting

Moisture consumes
Water Content (KF) < 0.1% in Cyclization Triphosgene, leading to low
yields. Dry solvents strictly.

Higher temps promote
Temperature 0-5°C during addition dimerization (intermolecular

reaction).

Fast addition causes
Addition Rate > 60 mins for Triphosgene exotherms and impurity
formation.

Main impurity: Des-sulfated
) ] Avibactam (hydrolysis
HPLC Purity > 98% (Final API) _
product). Control pH during

workup.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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